2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
Description
The compound 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one features a benzodiazole core substituted with an ethanesulfonyl group at position 2, linked via an ethanone bridge to a piperidine ring. This structure is characteristic of small molecules designed for targeted interactions with enzymes or receptors, leveraging the benzodiazole’s aromatic π-system and the sulfonyl group’s electron-withdrawing properties. Such compounds are often synthesized via multi-step routes involving heterocyclic ring formation, sulfonation, and nucleophilic substitution .
Properties
IUPAC Name |
2-(2-ethylsulfonylbenzimidazol-1-yl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-2-23(21,22)16-17-13-8-4-5-9-14(13)19(16)12-15(20)18-10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDOIAKABYIGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Substituent Effects on the Benzodiazole Core
- Compound 942842-56-0 (CAS): Features a hydroxymethyl group at position 2 of the benzodiazole.
- Compound 478048-18-9 (CAS) : Substituted with a trifluoromethyl group at position 2. The CF3 group is strongly electron-withdrawing, which may enhance metabolic stability but reduce solubility. The piperidine is replaced with pyrrolidine , a smaller heterocycle that alters steric and conformational properties .
- Compound from : Contains a 6-fluoro and 2-phenyl substitution on the benzodiazole, with a difluorophenyl-ethanone group. Fluorine atoms enhance binding affinity through hydrophobic and electrostatic interactions, as seen in kinase inhibitors .
Heterocyclic Linker Modifications
Pharmacological and Physicochemical Properties
*Predicted using ChemAxon software.
Biological Activity
The compound 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one , with the CAS number 696606-66-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19N3O4S
- Molecular Weight : 337.3941 g/mol
- Structure : The compound features a benzodiazole ring, a piperidine moiety, and an ethanesulfonyl group, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. Key areas of investigation include:
Anticancer Activity
Research indicates that compounds with similar structural features to 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : It is believed that the compound may inhibit specific cellular pathways involved in cancer cell proliferation and survival. Studies have shown that benzodiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
Neuroprotective Effects
The piperidine component suggests potential neuroprotective properties:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors, which are crucial in treating neurodegenerative diseases.
Anti-inflammatory Properties
Preliminary data suggest that the compound could possess anti-inflammatory effects:
- Cytokine Inhibition : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in chronic inflammatory conditions.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of similar benzodiazole derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity against breast and lung cancer cells. The study concluded that these compounds could serve as lead candidates for further development in oncology.
Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of piperidine derivatives. In vitro assays demonstrated that compounds similar to 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential application in treating neurodegenerative disorders like Alzheimer's disease.
Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | [Source 2] |
| Neuroprotection | Reduces oxidative stress; modulates neurotransmitters | [Source 4] |
| Anti-inflammatory | Inhibits cytokine production | [Source 3] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
